

Spectrophotometric Determination of Gabapentin via Ninhydrin Reaction: Application Notes and Protocols

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Gabapentin

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Introduction and Principle of the Method

The **ninhydrin reaction** provides a foundation for a simple, sensitive, and cost-effective spectrophotometric method for quantifying **gabapentin** in pure form and pharmaceutical formulations. This approach is particularly valuable for quality control laboratories that may not have access to sophisticated instrumentation like HPLC, as it offers comparable sensitivity using basic laboratory equipment [1] [2].

The method is based on the reaction between the **primary amino group** of **gabapentin** and ninhydrin. This interaction proceeds via oxidative deamination and condensation, leading to the formation of a purple-colored complex known as **Ruhemann's purple** [2]. This complex is a product of **charge-transfer** interactions, where **gabapentin** acts as an n-electron donor and ninhydrin acts as a π -acceptor [1]. The resulting colored product absorbs light strongly in the visible region, allowing for precise spectrophotometric measurement. The reaction requires heat to proceed efficiently, and the intensity of the color developed is directly proportional to the concentration of **gabapentin** in the sample, adhering to the Beer-Lambert law [2] [3].

Detailed Experimental Protocols

Reagents and Equipment

- **Reagents:** All reagents should be of analytical grade.
 - **Gabapentin Standard:** Pure drug substance for preparation of standard stock solutions.
 - **Ninhydrin Reagent:** 2 mg/mL solution in methanol. This solution should be prepared fresh daily [2]. Alternative solvents like *N,N*-Dimethylformamide (DMF) have also been used [4].
 - **Solvents:** Methanol (HPLC grade) or purified water.
- **Equipment:**
 - **Double-beam UV-Visible Spectrophotometer** with quartz cells (10 mm path length).
 - Heating water bath.
 - Volumetric flasks, pipettes, and test tubes.

Standard Stock Solution Preparation

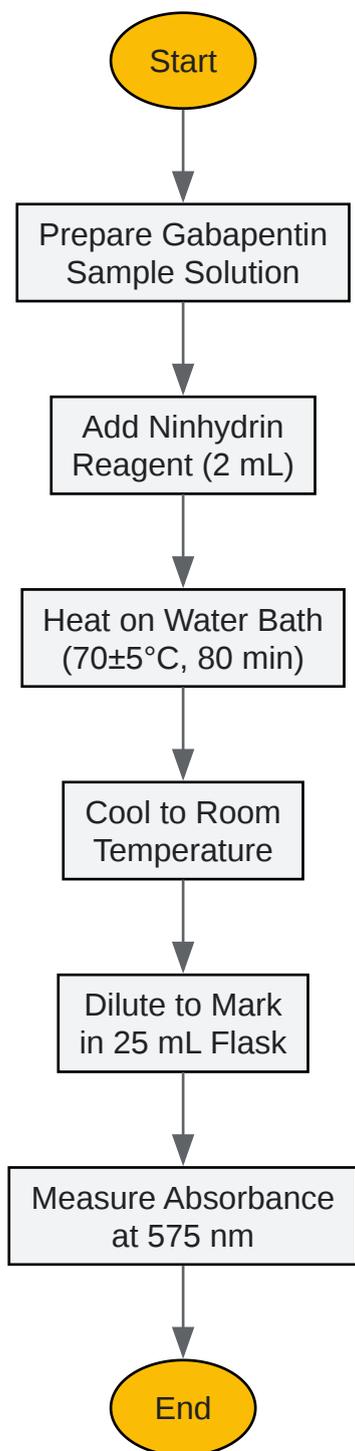
Accurately weigh and transfer approximately 10 mg of pure **gabapentin** into a 100 mL volumetric flask. Dissolve and make up to volume with purified water to obtain a primary stock solution with a concentration of 0.1 mg/mL (100 µg/mL). This solution should be stored in a cool (<25°C) and dark place [2].

Sample Preparation from Pharmaceutical Formulations

For capsule formulations, weigh and powder the contents of twenty capsules. Accurately weigh a portion of the powder equivalent to 10 mg of **gabapentin** and transfer it to a 100 mL volumetric flask. Add about 70 mL of purified water, shake or sonicate to dissolve the active ingredient, and then dilute to volume with water. Filter if necessary to obtain a clear solution with a nominal concentration of 0.1 mg/mL [2].

Recommended Analytical Procedure

The following workflow and detailed steps outline the core analytical method:



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- **Reaction:** Pipette a suitable aliquot (e.g., 1.0 mL) of the standard or sample solution (containing 10-30 µg of **gabapentin**) into a heating tube. Add 2.0 mL of the freshly prepared ninhydrin reagent (2 mg/mL) [2].
- **Heating:** Heat the mixture on a boiling water bath or in a controlled water bath at **70±5°C for 80 minutes** [2]. Note that prolonged heating beyond this time can decrease chromogenic intensity.

- **Cooling and Dilution:** After heating, remove the tubes and allow them to cool to room temperature. Transfer the contents quantitatively into a 25 mL volumetric flask and dilute to the mark with distilled water [2].
- **Spectrophotometric Measurement:** Measure the **absorbance** of the resulting purple-colored solution at a wavelength of **575 nm** against a reagent blank prepared similarly but without **gabapentin** [2]. Other studies have reported measuring at 568 nm or 569 nm, indicating that the exact λ_{\max} might vary slightly depending on the solvent system and reaction conditions [1] [4].

Construction of Calibration Curve

Prepare a series of standard solutions from the stock solution to cover the concentration range of 10-30 $\mu\text{g/mL}$ (or 40-280 $\mu\text{g/mL}$ for the DMF-based method). Subject each solution to the procedure described in section 2.4. Plot the measured absorbance against the final concentration of **gabapentin** to obtain the calibration curve [2] [4].

Data Analysis, Validation, and Thermodynamic Studies

Key Analytical Performance Data

The following table summarizes the quantitative performance characteristics of the ninhydrin method for **gabapentin** determination as reported in the literature.

Table 1: Analytical Performance Parameters of the Ninhydrin Method for **Gabapentin**

Parameter	Reported Values	Experimental Conditions
λ_{\max}	568 nm [3], 569 nm [4], 575 nm [2]	Varies with solvent (Methanol/Water vs. DMF)
Linear Range	10-30 $\mu\text{g/mL}$ [2], 40-280 $\mu\text{g/mL}$ [4]	Method dependent (kinetic vs. direct measurement)
Correlation Coefficient (R^2)	>0.9990 [2]	For fixed-time (80 min) procedure

Parameter	Reported Values	Experimental Conditions
Recovery (%)	98.3 - 101.4% [2], 99.3 - 100.7% [3]	In pharmaceutical formulations
Stoichiometry (Gaba:NIN)	1:1 [2]	Determined by Job's method

Kinetic and Thermodynamic Analysis

For a more advanced analysis, the reaction can be monitored kinetically. The increase in absorbance at 575 nm is recorded as a function of time. The initial rate of the reaction at different **gabapentin** concentrations can be calculated from the slope of the absorbance-time curve.

- **Initial Rate Method:** A calibration curve is constructed by plotting the logarithm of the initial rate of reaction versus the logarithm of the molar concentration of **gabapentin** [2].
- **Fixed-Time Method:** The absorbance is measured at a fixed time (e.g., 80 minutes), and this absorbance is plotted versus the final concentration of **gabapentin** [2].

Furthermore, the reaction can be characterized thermodynamically. The **association constant (K)** and **standard free energy change (ΔG°)** of the complex formation can be determined using the **Benesi-Hildebrand equation** [1] [2]. The negative value of ΔG° typically reported indicates the spontaneity and stability of the charge-transfer complex formed between **gabapentin** and ninhydrin.

Application in Pharmaceutical Analysis and Interference Study

The validated method has been successfully applied to the determination of **gabapentin** in various commercial capsule formulations (e.g., Gabix, Gabaplus, Neupentin) with excellent recovery rates, demonstrating high accuracy and precision [1] [2].

A critical study was conducted to assess potential interference from common pharmaceutical excipients. Samples containing 50 mg of **gabapentin** were mixed with various amounts of excipients such as **glucose, lactose, talc powder, magnesium stearate, pyrrolidone, HPMC, and starch**. The results confirmed that **no**

interference was observed from these substances at levels typically found in pharmaceutical formulations, establishing the high selectivity of the method for quality control applications [2].

Troubleshooting and Methodological Notes

- **Low Absorbance:** Ensure the ninhydrin reagent is prepared fresh and that the heating conditions (temperature and time) are strictly adhered to.
- **Precipitation:** If using a water-based system, ensure the reaction mixture is fully dissolved before heating. Using methanol as the solvent for ninhydrin can improve solubility [2].
- **Wavelength Shift:** Always record the absorption spectrum of the final colored product to confirm the λ_{max} under your specific laboratory conditions, as it can differ slightly from literature values based on the instrument and solvent [4].

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